molecular formula C18H14N4OS B3226042 1-(4-cyanophenyl)-N-(3-(methylthio)phenyl)-1H-imidazole-4-carboxamide CAS No. 1251619-58-5

1-(4-cyanophenyl)-N-(3-(methylthio)phenyl)-1H-imidazole-4-carboxamide

Cat. No. B3226042
M. Wt: 334.4
InChI Key: UPRAPDJTTWNETG-UHFFFAOYSA-N
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Description

This compound is a derivative of imidazole, which is a heterocyclic aromatic organic compound. Imidazole derivatives have been widely studied due to their diverse biological activities .


Synthesis Analysis

The synthesis of imidazole derivatives usually involves the reaction of primary amines with diketones or aldehydes . The specific synthesis process for this compound might involve several steps and would depend on the starting materials available .


Molecular Structure Analysis

The molecular structure of this compound would include an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The presence of the cyanophenyl and methylthiophenyl groups would likely influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

Imidazole derivatives can participate in various chemical reactions. They can act as nucleophiles in substitution reactions, and the presence of the cyanophenyl and methylthiophenyl groups might influence the reactivity of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the imidazole ring, cyanophenyl group, and methylthiophenyl group would likely contribute to its polarity, solubility, and stability .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. Given the biological activity of many imidazole derivatives, it could be interesting to explore its potential use in medicinal chemistry .

properties

IUPAC Name

1-(4-cyanophenyl)-N-(3-methylsulfanylphenyl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4OS/c1-24-16-4-2-3-14(9-16)21-18(23)17-11-22(12-20-17)15-7-5-13(10-19)6-8-15/h2-9,11-12H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPRAPDJTTWNETG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C2=CN(C=N2)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-cyanophenyl)-N-(3-(methylthio)phenyl)-1H-imidazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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